N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5S/c1-5-41-27-18-24(19-28(42-6-2)31(27)43-7-3)32(40)34-20-29-35-36-33(38(29)25-13-10-11-22(4)17-25)44-21-30(39)37-16-15-23-12-8-9-14-26(23)37/h8-14,17-19H,5-7,15-16,20-21H2,1-4H3,(H,34,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSOHQXNLRZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and a suitable precursor such as an alkyne or a nitrile.
Coupling Reactions: The indole and triazole intermediates are then coupled using a thiol-ene reaction to introduce the sulfanyl linkage.
Final Assembly: The final step involves the coupling of the triazole-indole intermediate with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the indole and benzamide moieties, potentially leading to alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-cancer or anti-inflammatory agent.
Biological Research: It can be used as a probe to study various biological pathways, especially those involving sulfanyl and triazole functionalities.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets:
Molecular Targets: Potential targets include enzymes and receptors that are sensitive to the compound’s functional groups.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
- Compound : Features a 2,5-dimethoxyphenyl group at position 4 of the triazole and a 3-methoxybenzamide, resulting in reduced steric bulk and polarity compared to the target’s triethoxy group .
Computational Similarity Analysis
Similarity metrics such as the Tanimoto coefficient and Dice index () quantify structural relatedness. Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints):
- The target and compound likely exhibit a Tanimoto score >0.70 due to shared triazole and benzamide scaffolds. However, the triethoxy substitution reduces similarity compared to simpler methoxy analogues .
- The compound, with a chlorophenyl group and acetamide chain, would show lower similarity (Tanimoto ~0.40–0.50 ) due to distinct functional groups .
Table 2: Hypothetical Similarity Indices
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target vs. | 0.75 | 0.72 |
| Target vs. | 0.48 | 0.45 |
Bioactivity Profiling
While direct bioactivity data for the target compound are unavailable, and suggest that structurally similar compounds often share modes of action. For example:
- Triazole derivatives (e.g., ) are associated with kinase or HDAC inhibition due to their ability to chelate metal ions or interact with hydrophobic binding pockets .
- Sulfanyl-linked compounds (e.g., ) may exhibit antioxidant or antimicrobial properties, as seen in related thioether-containing molecules .
Spectral and Physicochemical Properties
NMR and MS Comparisons :
- The target’s triethoxybenzamide group would produce distinct ¹H-NMR signals (e.g., δ 4.0–4.2 ppm for ethoxy CH₂) compared to methoxy analogues (δ 3.8–3.9 ppm) .
- MS/MS fragmentation () would likely show cleavage at the sulfanyl bridge (C-S bond) and triazole ring, generating ions at m/z 315 (dihydroindole fragment) and m/z 273 (triazole-methylphenyl moiety) .
Physicochemical Properties :
Discussion
The target compound’s triethoxybenzamide and 3-methylphenyl substituents distinguish it from analogues, likely influencing target selectivity and metabolic stability. However, the absence of experimental bioactivity data limits conclusive comparisons. Computational models (e.g., QSAR, molecular docking) and molecular networking () could prioritize analogues for testing. Further studies should validate these hypotheses through enzymatic assays and ADMET profiling.
Key Limitations :
- Substituent variations (e.g., chloro vs. methoxy) may drastically alter toxicity or pharmacokinetics .
Biological Activity
The compound N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Molecular Structure
The compound's structure can be broken down as follows:
- Indole moiety : Contributes to various biological activities.
- Triazole ring : Known for its antimicrobial properties.
- Triethoxybenzamide group : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 478.67 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, a study published in 2019 screened various compounds for their anticancer effects on multicellular spheroids. The results indicated that certain indole derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that the compound may also possess similar properties .
Antimicrobial Activity
The triazole component is known for its broad-spectrum antimicrobial activity. Research on thiazolidinedione derivatives has shown that compounds containing similar heterocyclic structures exhibit potent antimicrobial effects against various pathogens . This suggests that the compound could be effective against bacterial and fungal infections.
Anti-inflammatory Effects
Compounds with indole and triazole structures have been investigated for their anti-inflammatory properties. A study indicated that derivatives of these compounds could inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . This positions the compound as a potential candidate for treating inflammatory diseases.
Antidiabetic Properties
Research has also explored the antidiabetic effects of compounds with similar structural motifs. Thiazolidinediones have been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic models . The potential for this compound to exhibit similar antidiabetic effects warrants further investigation.
Table 1: Summary of Biological Activities
| Activity Type | Reference Study | Observations |
|---|---|---|
| Anticancer | Walid Fayad et al. (2019) | Significant cytotoxicity against cancer cells |
| Antimicrobial | Datar et al. (2017) | Broad-spectrum activity against pathogens |
| Anti-inflammatory | Pattan et al. (2017) | Inhibition of pro-inflammatory cytokines |
| Antidiabetic | Jiwane et al. (2017) | Improved insulin sensitivity in diabetic models |
Detailed Findings
- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the triazole ring enhances its ability to disrupt microbial cell wall synthesis, making it a candidate for further antimicrobial studies.
- Anti-inflammatory Effects : By modulating inflammatory pathways, the compound could provide therapeutic benefits in conditions such as arthritis or other inflammatory disorders.
- Antidiabetic Potential : The ability to enhance insulin sensitivity could make this compound valuable in managing type 2 diabetes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
